molecular formula C7H13ClO3S B6150569 (2-methyloxan-2-yl)methanesulfonyl chloride CAS No. 1892710-71-2

(2-methyloxan-2-yl)methanesulfonyl chloride

Cat. No.: B6150569
CAS No.: 1892710-71-2
M. Wt: 212.7
InChI Key:
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Description

(2-methyloxan-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₁₃ClO₃S. It is a derivative of methanesulfonyl chloride, featuring a 2-methyloxan-2-yl group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with 2-methyloxan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-methyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.

    Hydrolysis: In the presence of water, it hydrolyzes to form methanesulfonic acid and 2-methyloxan-2-ol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Anhydrous, low temperature

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

(2-methyloxan-2-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the modification of polymers and other materials to enhance their properties.

    Biochemistry: Used in the synthesis of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of (2-methyloxan-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: The parent compound, used in similar reactions but lacks the 2-methyloxan-2-yl group.

    (2-methyloxan-4-yl)methanesulfonyl chloride: A structural isomer with the methanesulfonyl group attached at a different position.

    (4,4-dimethyloxolan-2-yl)methanesulfonyl chloride: Another derivative with different substituents on the oxane ring.

Uniqueness

(2-methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the 2-methyloxan-2-yl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly for introducing the methanesulfonyl group in a controlled manner.

Properties

CAS No.

1892710-71-2

Molecular Formula

C7H13ClO3S

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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